molecular formula C13H17BF2O3 B3251877 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester CAS No. 2121515-03-3

2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B3251877
CAS No.: 2121515-03-3
M. Wt: 270.08 g/mol
InChI Key: AFYYUMNINWLRIV-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester: is a boronic ester derivative that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound, with its unique substitution pattern, offers specific reactivity and properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester typically involves the reaction of 2,5-difluoro-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Protodeboronation: Radical initiators and hydrogen sources are employed.

    Hydrolysis: Acidic or basic aqueous solutions are used.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding hydrocarbon.

    Hydrolysis: Formation of 2,5-difluoro-4-methoxyphenylboronic acid.

Scientific Research Applications

Chemistry: 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Biology and Medicine: Boronic esters, including this compound, are explored for their potential in drug design and delivery. They can act as enzyme inhibitors or as carriers for targeted drug delivery .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique reactivity allows for the creation of materials with specific properties.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: The presence of both fluorine and methoxy groups in 2,5-Difluoro-4-methoxyphenylboronic acid pinacol ester imparts unique electronic and steric properties. These substitutions can influence the reactivity and selectivity in chemical reactions, making this compound particularly valuable for specific synthetic applications.

Properties

IUPAC Name

2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYYUMNINWLRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801146338
Record name 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121515-03-3
Record name 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121515-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801146338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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